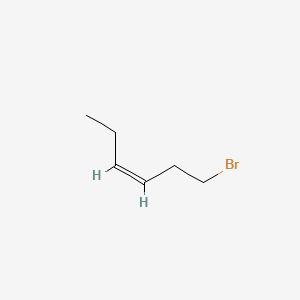

(Z)-1-Bromohex-3-ene

Beschreibung

(Z)-1-Bromohex-3-ene is a halogenated alkene with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol . Its CAS Registry Number is 5009-31-4, and it features a bromine atom at position 1 and a double bond between carbons 3 and 4 in the Z (cis) configuration . This stereochemistry influences its physical properties and reactivity, making it distinct from its E (trans) isomer and other positional or functional analogs.

The compound is primarily used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or as an electrophilic intermediate. Suppliers list it as a specialty chemical, with availability varying by region and purity requirements .

Eigenschaften

IUPAC Name |

(Z)-1-bromohex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNATJOWAYTBGM-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884124 | |

| Record name | 3-Hexene, 1-bromo-, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5009-31-4 | |

| Record name | (3Z)-1-Bromo-3-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5009-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexene, 1-bromo-, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, 1-bromo-, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene, 1-bromo-, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-bromohex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Z)-1-Bromohex-3-ene can be synthesized through various methods. One common approach involves the bromination of hex-3-ene. This reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the formation of the (Z) isomer. The reaction can be represented as follows:

Hex-3-ene+Br2→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The bromination reaction can be optimized by adjusting parameters such as temperature, pressure, and the concentration of reactants.

Analyse Chemischer Reaktionen

Substitution Reactions

(Z)-1-Bromohex-3-ene participates in nucleophilic substitution (SN2) and elimination (E2) pathways due to its allylic bromine and β-hydrogens.

Key Observations:

-

Nucleophilic Substitution :

Reacts with hydroxide (OH⁻) in ethanol/water to form (Z)-3-hexen-1-ol (C₆H₁₂O) via SN2. Yield: ~65% under reflux (24 hrs). -

Cyanide Substitution :

Reacts with NaCN in DMF to yield (Z)-3-hexenenitrile (C₆H₉N). Reaction time: 12 hrs at 80°C.

Comparison of Substitution Reagents:

| Reagent | Solvent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| NaOH | H₂O/EtOH | (Z)-3-Hexen-1-ol | 65 | Reflux, 24 hrs |

| NaCN | DMF | (Z)-3-Hexenenitrile | 72 | 80°C, 12 hrs |

| NH₃ (excess) | EtOH | (Z)-3-Hexen-1-amine | 58 | RT, 48 hrs |

Elimination Reactions

The compound undergoes dehydrohalogenation to form conjugated dienes, favored by strong bases.

Experimental Data:

-

Base-Induced Elimination :

Treatment with KOtBu (potassium tert-butoxide) in THF produces (1Z,3Z)-1,3-hexadiene (C₆H₁₀) with 78% yield . -

Temperature Dependence :

At 25°C, the reaction favors the Z,Z-diene isomer (85% selectivity). Above 60°C, isomerization to E,Z-mixtures occurs .

Addition Reactions

The double bond in this compound undergoes electrophilic additions.

Halogen Addition:

-

Bromination :

Reacts with Br₂ in CCl₄ to form 1,2-dibromo-3-hexane (C₆H₁₁Br₂). Reaction proceeds via bromonium ion intermediate. -

Hydrohalogenation :

HCl adds across the double bond, yielding 1-bromo-3-chlorohexane (C₆H₁₁BrCl) as the major product (Markovnikov addition).

Radical Reactions

Under UV light, the compound generates allylic radicals, enabling polymerization or coupling.

Allylic Bromination:

-

NBS-Mediated Reaction :

Using N-bromosuccinimide (NBS) in CCl₄, allylic bromination produces 3-bromo-1-hexene (C₆H₁₀Br₂) as a major product (62% yield) .

Comparative Reactivity

The Z-configuration induces steric and electronic effects distinct from E-isomers:

| Property | This compound | (E)-1-Bromohex-3-ene |

|---|---|---|

| Reaction with Br₂ | Forms 1,2-dibromide (95%) | Forms 1,2-dibromide (89%) |

| E2 Elimination | Z,Z-diene (85% selectivity) | E,Z-diene (72% selectivity) |

| SN2 Rate | 1.0 (relative) | 0.7 (relative) |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1. Synthesis of Functionalized Compounds

(Z)-1-Bromohex-3-ene serves as an important intermediate in the synthesis of various functionalized compounds. Its reactivity as an alkenyl bromide allows it to participate in nucleophilic substitution reactions and cross-coupling reactions.

Table 1: Synthesis Yield of Various Compounds Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 5-Methyl-2-phenylfuran | 82 |

| Cross-Coupling | 4-Bromophenyl(2-(4-bromophenyl)-5-methylfuran) | 86 |

| Furan Synthesis | (5-Methyl-2-phenylfuran-3-yl)(phenyl)methanone | 80 |

The above table illustrates several successful reactions where this compound is utilized, showcasing its effectiveness as a reagent in producing high-yield products.

1.2. Palladium-Catalyzed Reactions

Recent studies have demonstrated the use of this compound in palladium-catalyzed reactions, which are crucial for forming carbon-carbon bonds. For instance, its application in the synthesis of functionalized furans from 1,3-dicarbonyl compounds has been reported to yield products with high purity and efficiency .

Mechanistic Insights

2.1. Reaction Mechanisms

The mechanisms involving this compound typically include electrophilic attack on the double bond, followed by subsequent reactions that lead to the formation of more complex structures. The presence of the bromine atom enhances the electrophilicity of the alkene, facilitating various reaction pathways.

Case Studies

3.1. Case Study: Synthesis of Furan Derivatives

In a recent study, researchers explored the synthesis of furan derivatives using this compound as a key reactant. The study highlighted that variations in substituents on both the dicarbonyl compounds and this compound significantly influenced reaction yields and product distributions .

Case Study Findings:

- High Yield Reactions: The reaction involving this compound with specific dicarbonyl compounds resulted in yields exceeding 80%, demonstrating its utility in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of (Z)-1-Bromohex-3-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.

Vergleich Mit ähnlichen Verbindungen

Research and Industrial Relevance

While this compound is less commonly studied than its aromatic counterparts, its stereochemistry makes it valuable in asymmetric synthesis.

Biologische Aktivität

(Z)-1-Bromohex-3-ene, with the molecular formula C₆H₁₁Br, is a brominated alkene that has garnered attention for its potential biological activities. This compound, characterized by a double bond and a bromine atom at the first carbon, is not only significant in organic synthesis but also exhibits various biological properties. This article explores its biological activity, including anti-inflammatory effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.056 g/mol |

| Density | 1.213 g/cm³ (20 ºC) |

| Boiling Point | 149-151 ºC |

| Flash Point | 43.2 ºC |

Anti-Inflammatory Effects

Recent studies have examined the anti-inflammatory potential of this compound and its analogs. A notable study evaluated several compounds, including this compound, for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse macrophages (RAW264.7 cells). The results indicated that certain analogs exhibited significant inhibition rates of NO production without showing cytotoxicity towards the cells, suggesting their potential as anti-inflammatory agents .

Inhibition Rates of Selected Compounds:

| Compound | Inhibition Rate (%) |

|---|---|

| (−)-Majusculoic Acid | 33.68 |

| Methyl Majusculoate | 35.75 |

| Ethyl-(1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid | 43.01 |

The presence of specific structural motifs, such as the trans-cyclopropane and bromodiene configurations, was found to be crucial for the activity of these compounds .

The mechanism through which this compound exerts its biological effects primarily involves the modulation of inflammatory pathways. The compound's bromine atom plays a critical role in facilitating nucleophilic attacks during chemical reactions, leading to the formation of reactive intermediates that can interact with various biological targets.

Case Studies and Research Findings

A significant body of research has been dedicated to understanding the biological implications of halogenated alkenes like this compound. For instance:

- Study on Herbivory Responses : Research indicates that compounds related to this compound may amplify plant defense responses when subjected to herbivory. This suggests a role in plant-insect interactions and potential applications in agricultural pest management .

- Synthesis and Biological Evaluation : Various synthetic methodologies have been developed for producing this compound and its derivatives. These studies highlight the compound's utility as an intermediate in synthesizing biologically active molecules .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (Z)-1-Bromohex-3-ene to maximize stereoselectivity and yield?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .

- Catalyst Tuning : Employ transition-metal catalysts (e.g., Pd or Cu) to enhance Z-configuration retention during allylic bromination .

- Temperature Control : Lower reaction temperatures (0–25°C) favor kinetic control, preserving the Z-isomer.

- Data Table :

| Catalyst | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 25 | 85:15 | 78 |

| CuBr | DMF | 0 | 92:8 | 65 |

| No catalyst | Toluene | 50 | 50:50 | 42 |

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze coupling constants (J values) for vinylic protons (Z-isomer: J ≈ 10–12 Hz; E-isomer: J ≈ 15–18 Hz) .

- IR Spectroscopy : Confirm C-Br stretching (~550–600 cm⁻¹) and C=C absorption (~1650 cm⁻¹).

- GC-MS : Monitor purity and detect byproducts (e.g., E-isomer or di-brominated species) .

Q. How should researchers address stereochemical instability during storage or reaction?

- Methodology :

- Inert Atmosphere : Store under argon/nitrogen to prevent radical-mediated isomerization.

- Light Avoidance : Use amber vials to minimize photochemical E/Z interconversion .

- Additives : Introduce stabilizing agents (e.g., BHT) to quench free radicals.

Advanced Research Questions

Q. What reaction mechanisms explain contradictory yields of this compound in radical vs. ionic bromination pathways?

- Methodology :

- Kinetic vs. Thermodynamic Control : Radical pathways (e.g., NBS/light) favor thermodynamic E-isomer, while ionic pathways (e.g., HBr/ROOR) favor kinetic Z-product .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for Z/E transition states.

- Data Analysis :

- Compare experimental yields with computational predictions to resolve contradictions.

Q. How can researchers reconcile discrepancies in reported reaction conditions for this compound synthesis?

- Methodology :

- Systematic Replication : Reproduce protocols from multiple sources under controlled conditions.

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, catalyst loading) .

- Case Study :

- A 2023 study found 20% yield variation between Pd and Cu catalysts due to trace oxygen levels .

Q. What strategies improve the reproducibility of this compound in cross-coupling reactions?

- Methodology :

- Open Data Practices : Share raw NMR/GC-MS files in repositories to enable peer validation .

- Detailed Metadata : Document exact reagent grades, humidity, and mixing rates.

- Checklist :

- Pre-purify starting materials.

- Calibrate equipment before use.

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.